3-Chloro-2-methylpropyl(dimethyl)amine

Description

Structural Features and Chemical Significance for Research

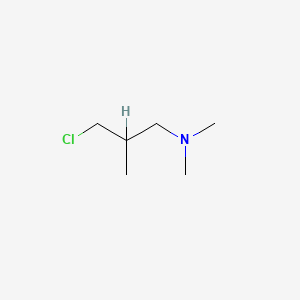

The molecular structure of 3-Chloro-2-methylpropyl(dimethyl)amine is fundamental to its chemical reactivity and significance in research. It consists of a propyl chain with a chlorine atom at the third carbon, a methyl group at the second carbon, and a dimethylamino group at the terminal position. smolecule.com This arrangement confers bifunctional reactivity upon the molecule. evitachem.com

The key structural features include:

An Electrophilic Center : The carbon atom bonded to the chlorine atom is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for its use in nucleophilic substitution reactions. smolecule.comevitachem.com

A Nucleophilic/Basic Center : The tertiary amine group, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and a base. It can react with acids to form salts, such as its hydrochloride form when treated with hydrochloric acid. smolecule.commolport.comnih.gov

A Chiral Center : The presence of a methyl group at the C-2 position of the propyl chain creates a stereocenter, meaning the molecule can exist as different stereoisomers.

This unique combination of an electrophilic chloroalkyl group and a nucleophilic tertiary amine within the same molecule makes it a valuable reagent for constructing more complex molecular architectures. evitachem.com Its primary significance in research lies in its role as a precursor for synthesizing pharmaceutical compounds. smolecule.comevitachem.com

| Property | Value |

| XLogP3 | 1.6 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

Overview of Research Trajectories in Synthetic Chemistry and Chemical Reactivity

Research involving this compound has been predominantly focused on its application in synthetic organic chemistry, particularly in the pharmaceutical industry. Its reactivity profile allows it to be a versatile intermediate in multi-step syntheses.

Chemical Reactivity:

Nucleophilic Substitution : The most significant reaction this compound undergoes is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This is a cornerstone of its utility, enabling the attachment of this dimethylaminomethylpropyl fragment to other molecules. smolecule.com

Salt Formation : As a tertiary amine, it readily forms quaternary ammonium (B1175870) salts. Its hydrochloride salt, 3-Chloro-2-methylpropyl(dimethyl)ammonium chloride (CAS 4261-67-0), is a common derivative. smolecule.comnih.gov

Elimination Reactions : Under specific conditions, it can undergo elimination reactions to yield alkenes, although this is a less common application compared to substitution. smolecule.com

Synthetic Applications: The principal research trajectory for this compound is its use as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reactive chloro group allows for its incorporation into larger molecular frameworks. It is a documented precursor in the manufacture of several antipsychotic medications. smolecule.com

Notable examples include its use in the synthesis of:

Cyamepromazine smolecule.com

Levomepromazine smolecule.com

Promazine smolecule.com

Trimipramine

The synthesis of this compound itself can be achieved through several established routes, such as the chlorination of the corresponding alcohol, 2-methyl-3-(dimethylamino)propanol, or the alkylation of dimethylamine (B145610). smolecule.comatamanchemicals.com These synthetic pathways underscore its accessibility and importance as a building block for more complex chemical entities.

Properties

IUPAC Name |

3-chloro-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-6(4-7)5-8(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXACBBAXFABGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946015 | |

| Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23349-86-2 | |

| Record name | 3-Chloro-N,N,2-trimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylpropyl(dimethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023349862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropyl(dimethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Methylpropyl Dimethyl Amine and Its Analogs

Established Synthetic Pathways and Mechanistic Insights from Literature

The synthesis of aminoalkyl halides, such as 3-Chloro-2-methylpropyl(dimethyl)amine, has traditionally relied on several foundational routes. A common approach involves the nucleophilic substitution (SN2) reaction between an amine and a suitable dihaloalkane. However, this method can lead to mixtures of products due to multiple alkylations. rsc.org

A more specific historical method for a related compound, 2,3-dichloro-N,N-dimethylpropylamine, involves the chlorination of N,N-dimethyl allylamine. google.com This process begins with the formation of the hydrochloride salt of the amine, followed by the addition of chlorine gas. google.com Another established pathway for analogous structures, like 3-chloro-2-hydroxypropyl quaternary ammonium (B1175870) salts, utilizes the reaction of an amine with epichlorohydrin (B41342). researchgate.netgoogle.comresearchgate.net

These conventional methods, while effective, often present challenges. For instance, the direct chlorination of allylamines can result in side reactions and the formation of impurities. google.com Similarly, classic SN2 reactions can suffer from low atom economy, generating significant salt byproducts. researchgate.net The mechanisms for these reactions are well-understood, typically proceeding through standard polar pathways involving nucleophilic attack and the displacement of a leaving group.

A zinc-mediated method has also been developed for the synthesis of α-amino acid derivatives and amines by reacting alkyl halides with α-phthalimidoacrylate derivatives or imines in the presence of ammonium chloride in water. rsc.orgnih.govcapes.gov.br Notably, the reaction shows a strong dependence on water, as no product is formed in its absence. rsc.orgnih.gov

Table 1: Overview of Established Synthetic Pathways for Aminoalkyl Halides and Analogs This table is interactive. Users can sort and filter the data.

| Product Type | Starting Materials | Key Reagents | General Conditions | Challenges | Ref |

|---|---|---|---|---|---|

| Primary Amines | Alkyl Halides, Ammonia | Aqueous Ammonia | Microwave irradiation, 120°C | Poor atom economy (Gabriel synthesis) | rsc.org |

| 2,3-dichloro-N,N-dimethylpropylamine | N,N-dimethyl allylamine | Hydrogen chloride, Chlorine | Low temperature (-20 to -70°C), Anhydrous | Solvent toxicity, Byproduct separation | google.com |

| 3-chloro-2-hydroxypropyl ammonium salts | Amine, Epichlorohydrin | Hydrochloric acid, Water | 5-40°C, pH 6.5-9.5 | Byproduct formation (e.g., 1,3-dichloropropanol) | google.com |

| α-Amino Acid Derivatives | Alkyl Halides, Imines | Zinc, Ammonium Chloride | Aqueous media | Dependence on water, Limited scope | rsc.orgnih.gov |

Development of Novel Synthetic Approaches and Route Optimization Strategies

To overcome the limitations of established methods, significant research has focused on developing novel synthetic routes and optimizing existing ones. A key area of improvement has been in route efficiency and the reduction of waste. For example, optimization of the synthesis of 2,3-dichloro-N,N-dimethylpropylamine involved switching to ethylene (B1197577) dichloride as a solvent, which was found to shorten reaction times, improve yield and purity, and reduce equipment corrosion compared to previous methods using chloroform. google.com

The advent of photoredox catalysis has opened new avenues for the synthesis of aminoalkyl halides and their analogs. exlibrisgroup.comthieme-connect.com These methods often utilize visible light to generate highly reactive radical intermediates under mild conditions. exlibrisgroup.commanchester.ac.uk α-Aminoalkyl radicals, which can be easily generated from simple amines, have been shown to act as effective halogen-atom transfer (XAT) agents, enabling the activation of unactivated alkyl and aryl halides for a variety of transformations. exlibrisgroup.comthieme-connect.commanchester.ac.ukrsc.org This strategy avoids the use of hazardous reagents like tributyltin hydride. exlibrisgroup.com

Table 2: Comparison of Traditional vs. Novel Synthetic Approaches This table is interactive. Users can sort and filter the data.

| Feature | Traditional Method (e.g., Chlorination) | Novel Method (e.g., Photoredox XAT) | Advantage of Novel Method | Ref |

|---|---|---|---|---|

| Reagents | Stoichiometric, often harsh (Cl2 gas) | Catalytic, mild reagents (photocatalyst, amine) | Reduced hazard, lower reagent loading | google.comexlibrisgroup.com |

| Conditions | Often extreme temperatures/pressures | Mild conditions (room temp, visible light) | Energy efficiency, broader functional group tolerance | exlibrisgroup.commanchester.ac.uk |

| Byproducts | Significant waste, difficult to separate | Cleaner reactions, easier purification | Improved sustainability, higher purity | google.com |

| Mechanism | Polar (ionic) intermediates | Radical intermediates | Unique reactivity, access to different bond formations | researchgate.netexlibrisgroup.com |

Catalytic Strategies in the Preparation of this compound

Catalysis plays a pivotal role in the modern synthesis of aminoalkyl halides, offering pathways with higher efficiency, selectivity, and milder reaction conditions. Transition-metal catalysis, particularly using nickel, has become a powerful tool for forming carbon-halogen and carbon-nitrogen bonds. pageplace.denih.gov Ruthenium-based catalysts have also been employed for ortho-C-H allylation of benzoic acids using allylic amines, demonstrating C-N bond activation. nih.gov

A particularly transformative approach is metallaphotoredox catalysis, which combines transition metal catalysis (often nickel) with photoredox catalysis. nih.gov This dual catalytic system can facilitate cross-electrophile couplings between different organic halides. nih.gov The general mechanism involves the photocatalyst absorbing visible light and, through a series of electron transfers, generating an α-aminoalkyl radical from a simple tertiary amine like triethylamine (B128534). rsc.orgnih.gov This radical then acts as a halogen atom transfer (XAT) agent, abstracting a halogen from an alkyl halide to produce a carbon radical. exlibrisgroup.comnih.gov This carbon radical is then captured by the nickel catalyst, which ultimately undergoes reductive elimination to form the desired C-C or C-N bond. nih.gov This strategy has been successfully applied to a broad range of coupling partners under mild conditions. rsc.orgnih.gov

Table 3: Catalytic Systems for the Synthesis of Aminoalkyl Halide Analogs This table is interactive. Users can sort and filter the data.

| Catalytic System | Catalyst(s) | Substrates | Transformation | Key Features | Ref |

|---|---|---|---|---|---|

| Metallaphotoredox | 4CzIPN (photocatalyst), Ni-bipyridine complex | Aryl bromides, Alkyl iodides | Cross-electrophile C-C coupling | Mild conditions, high chemoselectivity, uses cheap triethylamine as XAT precursor | rsc.orgnih.gov |

| Nickel Catalysis | Nickel complexes | Aryl halides, Amines | C-N bond formation (Buchwald-Hartwig type) | General method for aromatic amines | pageplace.de |

| Ruthenium Catalysis | [Ru(p-cymene)Cl2]2 | Benzoic acids, Allyl amines | ortho-C-H allylation via C-N activation | Turns amines into leaving groups | nih.gov |

| Zinc Mediation | Zinc metal | Alkyl halides, Imines/Acrylates | C-C bond formation | Aqueous conditions, environmentally benign | rsc.orgnih.gov |

Stereoselective Synthesis of Enantiopure this compound

The structure of this compound contains a stereocenter at the 2-position, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer (enantiopure compound) is of great importance, particularly in pharmaceutical applications. Several strategies exist for achieving stereoselectivity. ub.edu

One approach is to start from the "chiral pool," using a naturally occurring enantiopure compound like an amino acid as the starting material. ub.edunih.gov For instance, L-phenylalanine can be converted into enantiomerically pure 1,2-amino alcohols through multi-enzyme cascades. nih.gov Another strategy involves the use of a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ub.edu

However, enantioselective catalysis is often the most efficient and atom-economical method. ub.edu This involves using a small amount of a chiral catalyst to control the stereochemistry of the reaction. A powerful modern technique is catalytic asymmetric photoredox radical coupling. nih.gov This method can achieve an enantioconvergent substitution, where a racemic (50:50 mixture of enantiomers) alkyl halide can be converted into a single enantiomeric product. nih.gov The strategy often employs a dual catalytic system, combining a photoredox catalyst to generate radicals with a chiral catalyst (like a chiral phosphoric acid) to control the stereochemistry of the bond-forming step. nih.gov This has been successfully used to synthesize chiral β2,2-amino ketones with high enantioselectivity (up to 92% ee). nih.gov Such methods are directly applicable to the synthesis of enantiopure this compound.

Table 4: Strategies for Stereoselective Synthesis This table is interactive. Users can sort and filter the data.

| Strategy | Description | Example Application | Typical Outcome | Ref |

|---|---|---|---|---|

| Chiral Pool Synthesis | Uses a naturally occurring enantiopure starting material. | Conversion of L-phenylalanine to chiral amino alcohols. | High enantiopurity (>99% ee). | ub.edunih.gov |

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct the reaction. | Synthesis of enantiopure α-amino ketimines. | High diastereoisomeric excess. | ub.edunih.gov |

| Enantioselective Catalysis | A substoichiometric amount of a chiral catalyst controls stereochemistry. | Asymmetric photoredox coupling of alkyl halides. | Good to excellent enantioselectivity (e.g., 82-92% ee). | ub.edunih.gov |

| Biocatalysis | Uses enzymes as catalysts for stereoselective transformations. | Linear and divergent enzyme cascades for 1,2-amino alcohols. | High yields and excellent enantiopurity (>99% ee). | nih.gov |

Green Chemistry Principles in the Synthesis of Aminoalkyl Halides

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of aminoalkyl halides. youtube.com Key goals include maximizing atom economy, using safer solvents, and developing energy-efficient processes. rsc.org

A significant focus is on replacing hazardous reagents and solvents. For example, developing syntheses that can be performed in water instead of volatile organic solvents is a major advancement. rsc.orgnih.gov The use of zinc in water to mediate C-C bond formation is an example of a greener alternative to traditional organometallic reactions. rsc.orgnih.gov Similarly, catalytic methods are inherently "greener" than stoichiometric ones because they reduce waste. azocleantech.com The development of a platinum-molybdenum catalyst for converting biomass-derived carboxylic acids into alkylamines with water as the only byproduct exemplifies a highly sustainable process. azocleantech.com

One-pot reactions and the use of recoverable reagents also contribute to greener synthesis. rsc.org By combining multiple reaction steps into a single procedure, waste from intermediate workups and purifications is minimized. nih.gov The use of biomass and its derivatives as renewable feedstocks is another cornerstone of green amination strategies, offering a sustainable alternative to petrochemical-based starting materials. rsc.orgresearchgate.net These approaches, combined with catalysis (thermo-, electro-, or photocatalysis), are paving the way for the environmentally friendly production of valuable nitrogenous chemicals. rsc.orgresearchgate.net

Table 5: Application of Green Chemistry Principles to Amine Synthesis This table is interactive. Users can sort and filter the data.

| Green Principle | Traditional Approach | Green Alternative | Benefit | Ref |

|---|---|---|---|---|

| Atom Economy | Gabriel synthesis (stoichiometric phthalimide (B116566) waste) | Catalytic amination; use of recoverable reagents | Reduced waste, higher resource efficiency | rsc.orgazocleantech.com |

| Safer Solvents | Volatile organic solvents (chloroform, DMF) | Water, ethanol | Reduced toxicity and environmental impact | rsc.orgnih.gov |

| Energy Efficiency | High temperatures and pressures | Photoredox catalysis (visible light, room temp) | Lower energy consumption, safer conditions | exlibrisgroup.comnih.gov |

| Renewable Feedstocks | Petroleum-based starting materials | Biomass-derived molecules (e.g., amino acids, furfural) | Reduced reliance on fossil fuels, sustainability | nih.govrsc.orgresearchgate.net |

| Catalysis | Stoichiometric reagents | Heterogeneous or recyclable catalysts | Reduced waste, catalyst can be reused | azocleantech.comresearchgate.net |

Chemical Transformations and Reaction Mechanisms of 3 Chloro 2 Methylpropyl Dimethyl Amine

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The primary alkyl chloride group in 3-Chloro-2-methylpropyl(dimethyl)amine is an electrophilic center, susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions are fundamental to its use as a synthetic building block, for instance, in the synthesis of pharmaceuticals like Trimipramine and Cyamemazine. chemsrc.com The mechanism of these substitutions is typically a bimolecular nucleophilic substitution (SN2) pathway.

Exploration of Leaving Group Efficiency and Reaction Conditions

The chloride ion is an effective leaving group, facilitating nucleophilic substitution. The efficiency of the substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles are required for an efficient reaction. The presence of the β-methyl group introduces significant steric hindrance around the reaction center, which can slow the rate of SN2 reactions compared to an un-substituted chloropropyl chain. evitachem.com This steric effect may necessitate more forcing reaction conditions, such as higher temperatures, to achieve a reasonable reaction rate.

The choice of solvent is critical. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are typically employed for SN2 reactions as they can solvate the cation but not the nucleophile, thereby enhancing its reactivity.

Table 1: Factors Influencing Nucleophilic Substitution on this compound

| Factor | Influence on SN2 Reaction | Typical Conditions |

| Nucleophile | Stronger nucleophiles lead to faster reaction rates. | Anions like CN-, N3-, RS-; neutral species like NH3, RNH2 |

| Leaving Group | Chloride (Cl-) is a good leaving group. | Not applicable (inherent to substrate) |

| Steric Hindrance | The β-methyl group slows the reaction rate. | May require elevated temperatures or longer reaction times. |

| Solvent | Polar aprotic solvents enhance nucleophilicity. | Acetone, DMF, DMSO |

Stereochemical Outcomes of Substitution Reactions

SN2 reactions are characterized by a specific stereochemical outcome: inversion of configuration at the chiral center. While the primary carbon bearing the chlorine in this compound is not a stereocenter itself, the adjacent carbon is. If a reaction were to occur on a chiral analogue, an inversion of stereochemistry would be expected. For example, in a closely related reaction, (R)-(3-Chloro-2-methylpropyl) methyl ether reacts with an azide (B81097) ion to yield (S)-(3-azido-2-methylpropyl) methyl ether, demonstrating this characteristic inversion. google.com This outcome is a direct result of the backside attack of the nucleophile on the carbon-chlorine bond, which forces the other groups to "flip" their stereochemical orientation, akin to an umbrella inverting in the wind.

Reactivity of the Tertiary Amine Functionality

The dimethylamino group is a key feature of the molecule, acting as a Brønsted-Lowry base and a nucleophile due to the lone pair of electrons on the nitrogen atom. youtube.comyoutube.com

Quaternization Reactions and Ammonium (B1175870) Salt Formation

As a tertiary amine, this compound readily reacts with acids to form ammonium salts. For instance, treatment with hydrochloric acid yields 3-Chloro-2-methylpropyl(dimethyl)ammonium chloride. wikipedia.orgresearchgate.net

Furthermore, the nitrogen atom can act as a nucleophile, attacking alkyl halides in a process known as quaternization. This SN2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. evitachem.com For example, reaction with methyl iodide would produce 3-chloro-2-methylpropyl(trimethyl)ammonium iodide. This process is often referred to as exhaustive methylation if excess methylating agent is used. wikipedia.org

Table 2: Quaternization Reaction Example

| Reactants | Product | Reaction Type |

| This compound + Methyl Iodide | 3-chloro-2-methylpropyl(trimethyl)ammonium iodide | Quaternization (SN2) |

| This compound + Hydrochloric Acid | 3-Chloro-2-methylpropyl(dimethyl)ammonium chloride | Acid-Base Reaction |

Elimination Reactions and Hofmann Degradation Pathways

Quaternary ammonium salts derived from this compound can undergo elimination reactions when treated with a strong base, a process known as the Hofmann elimination. wikipedia.org This reaction pathway typically involves a two-step sequence:

Exhaustive Methylation: The amine is first converted into a quaternary ammonium iodide salt by reacting it with an excess of methyl iodide. byjus.com

Elimination: The resulting salt is then treated with silver oxide (Ag₂O) and water, which replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. Upon heating, this intermediate undergoes an E2 elimination to form an alkene and a tertiary amine as the leaving group. youtube.comwikipedia.org

A key feature of the Hofmann elimination is that it preferentially forms the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com

Intramolecular Reactions and Cyclization Chemistry

The presence of both a nucleophilic amine and an electrophilic alkyl chloride within the same molecule allows for the possibility of intramolecular reactions. Specifically, this compound can undergo an intramolecular SN2 reaction, where the nitrogen atom's lone pair attacks the carbon atom bonded to the chlorine. evitachem.com

This cyclization results in the formation of a four-membered heterocyclic ring system known as an azetidinium salt. The product of this reaction is 1,1,2-trimethylazetidinium chloride . The reaction is driven by the formation of a stable, albeit strained, cyclic system. The rate of this intramolecular cyclization is influenced by factors that govern intermolecular SN2 reactions, including solvent and temperature. Such intramolecular cyclizations are a powerful tool in organic synthesis for constructing cyclic molecules with high precision. evitachem.com

Investigations into Reaction Kinetics and Thermodynamics

The reaction kinetics of this compound are characterized by a significant rate enhancement due to a phenomenon known as neighboring group participation (NGP). wikipedia.orgdalalinstitute.comyoutube.comlibretexts.org The lone pair of electrons on the dimethylamino group acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This intramolecular S_N2 reaction results in the formation of a strained, four-membered cyclic intermediate, the 1,1-dimethyl-2-methylazetidinium chloride salt.

Factors Influencing Reaction Kinetics and Thermodynamics:

| Factor | Effect on Reaction Rate | Thermodynamic Consideration |

| Solvent | Polar protic solvents, such as water and ethanol, accelerate the reaction compared to aprotic or nonpolar solvents. nih.gov | The stabilization of the charged azetidinium salt intermediate and the transition state leading to its formation is favored in polar solvents. |

| Temperature | Higher temperatures increase the reaction rate, as expected for most chemical reactions. nih.gov | The formation of the azetidinium salt is generally an exothermic process, but the activation energy barrier must be overcome. |

| Amine Substituents | The nature of the substituents on the nitrogen atom can influence the rate of cyclization. | Electron-donating groups on the nitrogen enhance its nucleophilicity, potentially increasing the rate of the initial intramolecular attack. |

The thermodynamics of azetidinium salt formation are governed by a balance between enthalpy and entropy. The formation of the covalent bond between the nitrogen and the carbon is an enthalpically favorable process. uniud.itnih.gov However, the formation of a constrained four-membered ring results in a decrease in entropy. nih.gov In general, for the formation of salts, the enthalpy term is the dominant driving force. uniud.itmdpi.com

Exploration of Novel Reaction Pathways and Rearrangements

The reactivity of this compound is not limited to simple cyclization. The initially formed azetidinium salt is a highly reactive intermediate that can undergo various subsequent reactions, leading to novel pathways and molecular rearrangements.

Ring-Opening Reactions of the Azetidinium Intermediate:

The strained four-membered ring of the azetidinium salt is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity makes this compound a useful precursor for the synthesis of a variety of substituted propylamines.

| Nucleophile | Product |

| Hydroxide (OH⁻) | 1-(Dimethylamino)-2-methylpropan-2-ol |

| Cyanide (CN⁻) | 3-(Dimethylamino)-2-methylpropanenitrile |

| Azide (N₃⁻) | 1-Azido-3-(dimethylamino)-2-methylpropane |

| Thiolates (RS⁻) | 1-(Alkylthio)-3-(dimethylamino)-2-methylpropane |

Rearrangements:

While less common for this specific molecule, β-chloroamines can, under certain conditions, undergo rearrangements. For instance, the Sommelet-Hauser rearrangement can occur in related benzylic quaternary ammonium salts. Although not directly applicable to this compound, it highlights the potential for rearrangements in similar systems.

More relevant are potential rearrangements involving the azetidinium intermediate. For example, under strongly basic conditions, the azetidinium salt could potentially undergo a Stevens or Sommelet-Hauser-type rearrangement if appropriate activating groups were present on the methyl substituents of the nitrogen atom.

Furthermore, studies on the decomposition of related protonated propylamines have shown the formation of various products through different rearrangement and fragmentation pathways, including the formation of alkenes, imines, and smaller hydrocarbon fragments. acs.org These studies suggest that under pyrolytic or mass spectrometric conditions, this compound could exhibit complex decomposition patterns involving various rearrangements.

3 Chloro 2 Methylpropyl Dimethyl Amine As a Versatile Synthetic Building Block

Elaboration into Complex Aliphatic and Heterocyclic Scaffolds

3-Chloro-2-methylpropyl(dimethyl)amine is a valuable bifunctional reagent in organic synthesis, serving as a cornerstone for the creation of intricate molecular architectures. Its structure, featuring both a reactive alkyl chloride and a tertiary amine, allows for sequential or tandem reactions to build both open-chain and cyclic systems. The presence of the methyl group on the carbon backbone adds a specific structural motif that can be crucial for biological activity in the final target molecules.

The primary reactivity of the compound lies in the nucleophilic substitution of the chlorine atom, which facilitates the extension of the carbon chain and the introduction of various functional groups. This makes it a key intermediate for elaborating complex aliphatic side chains, particularly the dimethylaminopropyl moiety, onto larger molecular scaffolds. evitachem.com A significant historical application is its use in the multi-step synthesis of the antidepressant Citalopram, where it provides the critical dimethylaminopropyl side chain necessary for its pharmacological effect. evitachem.com

Furthermore, this building block is instrumental in the construction of diverse heterocyclic scaffolds. The tertiary amine can act as an internal nucleophile or as a base to facilitate cyclization reactions. By reacting with other bifunctional molecules, it can lead to the formation of various nitrogen-containing rings, which are prevalent structures in medicinal chemistry. For instance, related chloroalkylamines are used in the synthesis of azetidinones and other complex heterocycles like pyrimido-oxazepines. researchgate.netmdpi.com The versatility of this reagent allows for its incorporation into a wide array of molecular frameworks.

Table 1: Examples of Scaffolds Synthesized Using this compound and Related Analogues

| Scaffold Class | Synthetic Application | Key Reaction Type |

|---|---|---|

| Acyclic Amines | Introduction of the dimethylaminopropyl side chain in pharmaceuticals. evitachem.comrsc.org | Nucleophilic Substitution |

| Phenothiazines | Synthesis of antipsychotic drugs like Chlorpromazine. rsc.org | N-Alkylation |

| Thioxanthenes | Synthesis of antipsychotic drugs like Chlorprothixene. rsc.org | Grignard reaction followed by dehydration |

| Azetidinones | Formation of β-lactam rings in potential antibacterial agents. mdpi.com | Cyclocondensation |

Role in the Construction of Carbon-Nitrogen and Carbon-Halogen Bonds in Advanced Molecules

The chemical utility of this compound is fundamentally rooted in its capacity to facilitate the formation of key covalent bonds. Its structure is a classic example of a molecule primed for nucleophilic substitution reactions at a saturated carbon center, making it a reliable agent for constructing carbon-nitrogen (C-N) and other carbon-heteroatom bonds.

The most prominent reaction involving this compound is the formation of C-N bonds. nptel.ac.intcichemicals.com The carbon atom bonded to the chlorine is electrophilic and readily attacked by nitrogen nucleophiles, such as primary or secondary amines, anilines, or the nitrogen atoms within heterocyclic systems. This reaction pathway is a cornerstone of synthetic strategies aimed at producing pharmacologically active compounds. For example, in the synthesis of the antipsychotic drug chlorpromazine, the nitrogen atom of the phenothiazine (B1677639) ring system acts as the nucleophile, displacing the chloride from a related chloroalkylamine to forge the critical C-N bond that links the heterocyclic core to the amine side chain. rsc.org

While the primary utility involves the cleavage of the carbon-halogen (C-Cl) bond, the compound's structure is a product of reactions that install this very bond. The synthesis of this compound itself often involves the chlorination of the corresponding alcohol, 2-methyl-3-(dimethylamino)propanol, using reagents like thionyl chloride or hydrochloric acid. smolecule.com This conversion of a carbon-oxygen bond to a carbon-chlorine bond transforms a less reactive precursor into a highly versatile electrophilic building block, primed for subsequent bond-forming reactions. The tertiary amine functionality within the molecule typically remains intact during these transformations, acting as a stable, non-reactive spectator group under many conditions, or it can be protonated to form a hydrochloride salt. smolecule.comscbt.com

Table 2: Key Bond Formations Involving this compound

| Bond Type | Reaction | Role of this compound |

|---|---|---|

| Carbon-Nitrogen (C-N) | Nucleophilic substitution by an amine nucleophile. tcichemicals.com | Electrophilic substrate (alkylating agent) |

| Carbon-Oxygen (C-O) | Nucleophilic substitution by an alcohol or phenoxide. | Electrophilic substrate (alkylating agent) |

| Carbon-Sulfur (C-S) | Nucleophilic substitution by a thiol or thiophenoxide. | Electrophilic substrate (alkylating agent) |

| Carbon-Halogen (C-Cl) | Chlorination of 2-methyl-3-(dimethylamino)propanol. smolecule.com | Product of the reaction |

Contributions to the Development of Diverse Chemical Libraries for Research

In modern medicinal chemistry and drug discovery, the generation of chemical libraries containing a multitude of structurally diverse compounds is essential for identifying new therapeutic leads. This compound serves as an exemplary building block for this purpose, enabling the rapid synthesis of numerous analogues for biological screening. enamine.net Its simple yet reactive structure allows for its systematic incorporation into various molecular scaffolds, leading to the creation of focused libraries of compounds.

The utility of this reagent in library synthesis stems from its reliable reactivity. The nucleophilic substitution of the chloride is a high-yielding and broadly applicable reaction, compatible with a wide range of nucleophiles. This allows chemists to easily generate a series of derivatives by reacting this compound with a collection of different amines, phenols, thiols, or other nucleophilic building blocks. This "plug-and-play" characteristic is ideal for combinatorial chemistry efforts, where the goal is to produce a large number of compounds efficiently.

By introducing the 3-(dimethylamino)-2-methylpropyl group, this building block imparts specific physicochemical properties to the resulting molecules, such as increased solubility and basicity, which can be advantageous for developing drug candidates. Its use as a precursor in the synthesis of various classes of pharmaceuticals, including antidepressants and antipsychotics, has established it as a validated fragment for central nervous system-active agents. evitachem.comrsc.orgchemsrc.com Consequently, it is frequently used to build libraries of novel compounds aimed at these and other biological targets, contributing significantly to the expansion of chemical space available for research and development.

Table 3: Compound Classes Accessible for Chemical Libraries

| Compound Class | General Structure (R = Diverse Substituents) | Research Area |

|---|---|---|

| Tertiary Amines | R-Nuc-CH₂-CH(CH₃)-CH₂-N(CH₃)₂ (where Nuc = N, O, S) | Medicinal Chemistry, Drug Discovery |

| Phenothiazine Derivatives | Substituted Phenothiazine-N-CH₂-CH(CH₃)-CH₂-N(CH₃)₂ | CNS Agents, Antipsychotics rsc.org |

| Thioxanthene Derivatives | Substituted Thioxanthene-C-CH₂-CH(CH₃)-CH₂-N(CH₃)₂ | CNS Agents, Antipsychotics rsc.org |

| Quaternary Ammonium (B1175870) Salts | [R-N(CH₃)₂-CH₂-CH(CH₃)-CH₂-N(CH₃)₂]⁺ X⁻ | Surfactants, Antimicrobials researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization of 3 Chloro 2 Methylpropyl Dimethyl Amine and Its Derivatives for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra, the precise connectivity of atoms can be established. For 3-chloro-2-methylpropyl(dimethyl)amine, these techniques allow for the unambiguous assignment of each proton and carbon.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The N,N-dimethyl group is expected to appear as a singlet, while the protons on the propyl chain (CH₂, CH, and CH₃) will show more complex splitting patterns (e.g., doublets, multiplets) due to spin-spin coupling with adjacent protons. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon in the molecule—the two N-methyls, the C-Cl carbon, the methine carbon, the methylene (B1212753) carbon, and the C-methyl group—will produce a distinct signal. The chemical shifts are indicative of the electronic environment, with carbons bonded to electronegative atoms like chlorine and nitrogen appearing further downfield.

Spectroscopic data is often collected on the more stable hydrochloride salt, 3-chloro-2-methylpropyl(dimethyl)ammonium chloride. nih.gov The protonation of the amine group in the salt form influences the chemical shifts of nearby protons and carbons, typically shifting them further downfield due to the inductive effect of the positive charge.

Interactive Table 1: Representative NMR Data for 3-Chloro-2-methylpropyl(dimethyl)ammonium chloride Note: This table is based on typical values and data available in spectral databases. nih.gov Actual shifts can vary with solvent and concentration.

| Atom Position (Structure) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.9 | ~45-50 |

| CH ₂-N | ~3.3 | ~65-70 |

| CH (CH₃) | ~2.4 | ~35-40 |

| CH ₂-Cl | ~3.7 | ~48-53 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. For this compound (C₆H₁₄ClN), the nominal molecular weight is approximately 135.63 g/mol . nih.govchemsrc.comchemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of a single nitrogen atom, this peak would conform to the nitrogen rule, having an odd nominal mass. libretexts.org Furthermore, the presence of chlorine is readily identified by the isotopic pattern of any chlorine-containing fragment; there will be a peak (M) for the ³⁵Cl isotope and a smaller peak at M+2 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. libretexts.org

The fragmentation of this compound is primarily dictated by its two main functional groups: the tertiary amine and the alkyl chloride. libretexts.orgmiamioh.edu

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.orgyoutube.com The bond between the alpha and beta carbons relative to the nitrogen atom breaks. The most favorable alpha-cleavage involves the loss of the largest possible alkyl radical, leading to a resonance-stabilized iminium cation. For this molecule, cleavage of the C1-C2 bond is highly probable, resulting in a stable fragment containing the dimethylamino group.

Loss of Halogen: Alkyl halides can fragment through the loss of the halogen atom as a radical, leaving a carbocation. youtube.com

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound Note: m/z values are nominal masses.

| Fragment Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₆H₁₄ClN]⁺ | Molecular Ion | 135 |

| [C₆H₁₄N]⁺ | Loss of Cl radical | 100 |

| [C₄H₁₀N]⁺ | Alpha-cleavage (loss of C₂H₄Cl radical) | 72 |

Advanced techniques like electrospray ionization (ESI) are often used for analyzing salts such as the hydrochloride derivative. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts, such as the protonated molecule [M+H]⁺. uni.lu For this compound, the predicted CCS for the [M+H]⁺ adduct (m/z 136.08876) is 129.1 Ų. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these techniques excellent for functional group identification. libretexts.org The spectra of this compound and its hydrochloride salt are available in databases. nih.govnih.gov

Key expected vibrational frequencies include:

C-H Stretching and Bending: Aliphatic C-H stretching vibrations are typically strong and appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups are observed in the fingerprint region (around 1350-1470 cm⁻¹). libretexts.org

C-N Stretching: The stretching vibration for an aliphatic C-N bond is of medium to weak intensity and is found in the 1020-1250 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching absorption is found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. This band can be strong and is a useful indicator of the presence of a chloroalkane.

In the hydrochloride salt, the presence of the ammonium (B1175870) cation (R₃N-H⁺) introduces a very broad and strong absorption band in the 2200-3000 cm⁻¹ region, often overlapping with the C-H stretching bands. Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound Note: These are general frequency ranges. libretexts.org

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkane C-H | Stretch | 2850 - 3000 | Strong |

| Alkane CH₂/CH₃ | Bend | 1350 - 1470 | Medium |

| Amine C-N | Stretch | 1020 - 1250 | Medium-Weak |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment of Enantiomers

This compound possesses a chiral center at the C2 carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-3-chloro-2-methylpropyl(dimethyl)amine and (S)-3-chloro-2-methylpropyl(dimethyl)amine.

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule.

ORD measures the rotation of the plane of linearly polarized light as a function of wavelength.

Enantiomers produce ECD and ORD spectra that are exact mirror images of each other. Therefore, these techniques are definitive for distinguishing between enantiomers and determining the enantiomeric purity of a sample.

To assign the absolute configuration (i.e., to determine whether a sample is R or S), the experimental ECD or ORD spectrum is compared to a spectrum predicted computationally using quantum chemical calculations for a known configuration (e.g., the R-enantiomer). researchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net While this methodology is powerful, specific experimental or computational chiroptical data for the enantiomers of this compound are not readily found in the surveyed literature.

X-ray Crystallography of Solid-State Derivatives and Salts

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of electron density, from which the exact positions of all atoms (except sometimes hydrogen) in the crystal lattice can be determined.

For this compound, which is a liquid or low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative. The hydrochloride salt, 3-chloro-2-methylpropyl(dimethyl)ammonium chloride, is a common, stable, and often crystalline solid that would be an ideal candidate for analysis. nih.govmolport.comscbt.com

A successful crystallographic analysis would provide definitive and highly accurate data on:

Absolute Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing precise measurements for all covalent bonds and the angles between them.

Conformation: Revealing the preferred three-dimensional shape (conformation) of the molecule in the solid state, including the torsional angles along the carbon backbone.

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry at the C2 chiral center.

Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, including details of hydrogen bonding (e.g., between the ammonium proton and the chloride anion) and other non-covalent interactions.

Despite the power of this technique, a search of crystallographic databases indicates that the crystal structure for this compound or its common salts has not been publicly reported.

Computational and Theoretical Chemistry Studies on 3 Chloro 2 Methylpropyl Dimethyl Amine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. qulacs.orgnih.gov For 3-chloro-2-methylpropyl(dimethyl)amine, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory would be applied to solve approximations of the Schrödinger equation for the molecule. nih.gov

Electronic Structure: These calculations would reveal the distribution of electrons within the molecule, highlighting the electronegative effect of the chlorine atom and the electron-donating nature of the dimethylamino group. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netacs.orgnih.gov A smaller gap typically suggests higher reactivity.

Reactivity: Computational models can quantify various reactivity descriptors. For instance, the calculated electrostatic potential map would visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack. The nitrogen atom of the amine and the chlorine atom are expected to be key reactive sites. Atomic charges, calculated via methods like Mulliken population analysis, would further quantify the partial charges on each atom, offering insights into the molecule's polarity and reactivity.

Spectroscopic Parameters: Quantum chemistry is a powerful tool for predicting spectroscopic data, which aids in experimental characterization. nih.gov By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. Similarly, by computing the second derivative of the energy with respect to atomic displacements, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be predicted. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Table 1: Hypothetical Spectroscopic Parameters for this compound Calculated using DFT

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C-Cl) | 45-55 ppm |

| ¹³C NMR Chemical Shift (C-N) | 60-70 ppm |

| ¹H NMR Chemical Shift (CH₂Cl) | 3.4-3.6 ppm |

| IR Stretch (C-Cl) | 650-800 cm⁻¹ |

| IR Stretch (C-N) | 1000-1250 cm⁻¹ |

| Note: These values are illustrative and represent typical ranges for similar functional groups. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. ulisboa.ptnih.gov An MD simulation for this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. ulisboa.pt

Conformational Analysis: The molecule possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformers. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the molecule's reactivity and physical properties can be dependent on its dominant conformation. For example, the relative orientation of the bulky dimethylamino group and the chloro group will significantly influence its steric and electronic properties.

Solvent Effects: MD simulations are particularly useful for studying how a molecule behaves in a solution. nih.gov By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, one can observe how the solvent interacts with the solute. These simulations can provide insights into solvation energies, diffusion rates, and how the solvent might mediate a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.

Table 2: Hypothetical Conformational Analysis Data for the C-C-C-N Dihedral Angle

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | ~180 | 0 (Reference) |

| Gauche | ~60 | 0.8 |

| Eclipsed | ~0 | 4.5 |

| Note: Data is hypothetical, illustrating the typical energy differences between conformers. |

Prediction of Reaction Pathways and Transition States

A primary application of computational chemistry is to elucidate the mechanisms of chemical reactions. rsc.org For this compound, a key reaction would be the nucleophilic substitution of the chlorine atom, a common reaction for haloalkanes. libretexts.org

Computational methods can be used to map out the entire reaction coordinate, from reactants to products, via the transition state. The transition state is the highest energy point along the reaction pathway and its structure and energy determine the reaction's activation energy and, consequently, its rate. nist.gov

For instance, the reaction with a nucleophile (e.g., hydroxide) could proceed through an Sₙ2 mechanism. Quantum chemical calculations would be used to locate the geometry of the pentacoordinate transition state and calculate its energy. The resulting activation energy can be used in conjunction with Transition State Theory to predict the reaction rate constant. Competing pathways, such as elimination reactions (E2), could also be modeled to predict the likely product distribution under different conditions. libretexts.orgnist.gov

Table 3: Hypothetical Calculated Energies for a Reaction Pathway (Sₙ2)

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +22.5 |

| Products | -15.0 |

| Note: Values are illustrative for a typical Sₙ2 reaction of a chloroalkane. |

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.netacs.org While no specific QSAR studies on derivatives of this compound are publicly available, the methodology would be highly applicable.

To perform a QSAR study, one would first synthesize or computationally generate a library of derivatives. For example, the substituents on the nitrogen atom could be varied (e.g., diethyl, dipropyl), or the methyl group on the backbone could be changed. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). acs.orgnih.gov

The next step would be to experimentally measure the reactivity of each derivative for a specific reaction. Finally, a mathematical model (e.g., multiple linear regression) is built to find a correlation between the calculated descriptors and the measured reactivity. A successful QSAR model can then be used to predict the reactivity of new, untested derivatives, guiding the design of molecules with desired properties. For instance, a QSAR model could be developed to predict the rate of a cyclization reaction to form an azetidinium salt, a common reaction for this class of compounds.

Table 4: Example of a QSAR Data Matrix for Hypothetical Derivatives

| Derivative (R in -NR₂) | Steric Descriptor (Volume ų) | Electronic Descriptor (Charge on N) | Measured Reactivity (log k) |

| Methyl | 105.2 | -0.25 | 1.2 |

| Ethyl | 138.5 | -0.28 | 1.0 |

| Propyl | 171.8 | -0.30 | 0.8 |

| Note: This table is a simplified, hypothetical example to illustrate the QSAR concept. |

Development and Validation of Analytical Methodologies for Research Applications

Advanced Titrimetric and Quantitative Spectroscopic Methods for Assay Determination

For the quantitative determination of the bulk amount (assay) of 3-Chloro-2-methylpropyl(dimethyl)amine, titrimetric and spectroscopic methods offer alternatives to chromatography.

Titrimetric Methods

The basic nature of the dimethylamine (B145610) group allows for its quantification via acid-base titration. A common approach for determining a tertiary amine in the presence of primary and secondary amines involves a preliminary acetylation step. researchgate.net

Principle: Acetic anhydride (B1165640) is used to react with and neutralize any primary and secondary amine impurities, converting them into non-basic amides.

Titration: The unreacted tertiary amine, this compound, is then titrated with a standardized acid, such as perchloric acid in a non-aqueous solvent like glacial acetic acid. researchgate.net

End-point Detection: The endpoint of the titration can be determined potentiometrically or by using a visual indicator like crystal violet. researchgate.net

This method is effective for assay determination where the concentration of the analyte is high.

Quantitative Spectroscopic Methods

Direct UV-Vis spectrophotometry is not suitable for this compound due to the absence of a significant chromophore. However, a quantitative spectroscopic method can be developed based on a derivatization reaction that produces a colored product.

Derivatization Reaction: A reagent such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can react with the amine to form a colored derivative with a specific maximum absorbance wavelength (λmax). thermofisher.com

Measurement: The absorbance of the resulting solution is measured at the λmax using a UV-Vis spectrophotometer.

Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards of known concentration. d-nb.info

The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. thermofisher.com

Method Validation for Reproducibility, Accuracy, and Robustness in Research Settings

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. The validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness. nih.gov

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a standard) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery.

Table of Representative Accuracy Data (HPLC Method)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 80 | 79.2 | 99.0 |

| 100 | 101.5 | 101.5 |

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Table of Representative Precision Data (GC Method)

| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |

|---|---|---|

| Retention Time | < 1.0 | < 1.5 |

| Peak Area | < 2.0 | < 3.0 |

RSD: Relative Standard Deviation

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method, this could include variations in oven temperature ramp rate or carrier gas flow rate. For an HPLC method, this might involve changes in mobile phase composition or pH. The method is considered robust if the results remain within acceptable limits despite these small changes.

The development and validation of these analytical methodologies ensure that the purity, composition, and assay of this compound can be determined with a high degree of confidence, which is essential for its application in a research setting.

Emerging Research Frontiers and Future Perspectives

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical manufacturing. 3-Chloro-2-methylpropyl(dimethyl)amine, being a liquid reagent, is an ideal candidate for integration into such systems.

Flow chemistry platforms allow for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial when handling reactive intermediates. The inherent reactivity of the C-Cl bond in this compound can be finely modulated in a continuous reactor to prevent side reactions and improve yield. For instance, in quaternization reactions where it serves as an alkylating agent, flow synthesis can minimize the formation of byproducts by ensuring rapid mixing and superior heat dissipation, thus maintaining optimal reaction conditions.

Automated synthesis platforms, which combine robotics with flow chemistry, could utilize this compound as a standard building block. Its integration would enable the rapid, programmed synthesis of diverse molecular libraries. By automating the addition of this reagent to various nucleophiles or its use in polymerization processes, researchers can accelerate the discovery of new compounds with desired properties without the need for manual intervention in each step.

Table 1: Potential Advantages of Using this compound in Flow Synthesis

| Feature | Advantage in Flow Chemistry | Potential Application |

| Liquid State | Enables easy pumping and precise dosing without prior dissolution. | High-throughput screening of reaction conditions. |

| Exothermic Reactions | Superior heat exchange in microreactors prevents thermal runaways. | Safe and scalable synthesis of quaternary ammonium (B1175870) salts. |

| Reactive Intermediate | Short residence times minimize degradation and side-product formation. | On-demand generation of reactive species for multi-step synthesis. |

| Automation Compatibility | Can be stored in reagent modules for automated library synthesis. | Rapid derivatization to produce a wide range of amine-containing molecules. |

Sustainable and Green Chemistry Approaches to its Synthesis and Transformation

Modern chemical synthesis places a strong emphasis on sustainability. Future research will focus on developing greener synthetic routes to this compound and its derivatives, minimizing environmental impact and improving atom economy.

Traditional synthesis of this compound may involve reagents like thionyl chloride or phosphorus pentachloride for the chlorination step, which generate significant inorganic waste. evitachem.com Green chemistry initiatives aim to replace such stoichiometric reagents with catalytic alternatives. For example, catalytic hydrochlorination of a corresponding unsaturated amine or alcohol could provide a more atom-economical route. Furthermore, the use of safer, renewable, or recyclable solvents in place of volatile organic compounds (VOCs) is a key area of investigation. Water-based synthetic methods, where applicable, would represent a significant advancement in the green synthesis of this and related compounds. google.com

Transformations involving this compound are also being re-evaluated through a green chemistry lens. The development of catalytic systems that can activate the C-Cl bond under mild conditions, avoiding harsh reagents and high temperatures, is a primary goal. This could involve photocatalysis or the use of earth-abundant metal catalysts to facilitate substitution and coupling reactions.

Exploration of New Chemical Transformations for Advanced Material Science

The dual functionality of this compound makes it a highly promising monomer for the synthesis of advanced functional polymers. The tertiary amine can act as a nucleophile or a base, while the alkyl chloride is an electrophilic site, making it a classic example of an A-B type monomer.

This structure allows for self-polycondensation reactions to form polyquaternary ammonium salts. These cationic polymers are known for their utility in a variety of applications, including as flocculants in water treatment, antimicrobial agents, and antistatic coatings for textiles. google.com Research is focused on controlling the polymerization process to synthesize polymers with specific molecular weights, architectures (linear vs. branched), and charge densities. The presence of the methyl group on the polymer backbone, originating from the monomer, can influence the polymer's physical properties, such as its glass transition temperature and solubility.

Furthermore, this compound can be used as a reactive modifier for existing polymers. By grafting this molecule onto polymer chains containing nucleophilic groups (e.g., hydroxyls or amines), researchers can introduce cationic charges, thereby altering the material's surface properties, hydrophilicity, and interaction with biological systems. google.com

Table 2: Potential Material Science Applications Based on this compound

| Application Area | Polymer Type / Transformation | Key Functional Role of the Monomer |

| Water Purification | Cationic Polyelectrolytes | Flocculant for aggregating negatively charged colloids. |

| Biocidal Surfaces | Polyquaternary Ammonium Coatings | The cationic nitrogen disrupts microbial cell membranes. |

| Textile Finishing | Grafted Polymer Modifier | Provides antistatic properties by creating a conductive layer. |

| Gene Delivery | Branched Polycations | Forms polyplexes with negatively charged DNA/RNA for transfection. |

Design and Synthesis of Advanced Analogs with Tailored Chemical Reactivity for Specific Research Applications

The modification of the this compound structure is a key frontier for creating specialized reagents with fine-tuned properties. By systematically altering its molecular architecture, chemists can design advanced analogs for specific applications in synthesis and material science.

Key strategies for analog design include:

Modifying the Amine Group: Replacing the dimethylamino group with other dialkylamino moieties (e.g., diethyl, dipropyl) can alter the steric hindrance around the nitrogen atom and its nucleophilicity. This can be used to control reaction rates or influence the self-assembly of resulting polymers.

Altering the Alkyl Backbone: The 2-methyl group provides steric bulk near the reactive chloride. Removing it or changing its position would significantly impact the reactivity of the C-Cl bond. Introducing other functional groups onto the propyl chain could create multifunctional monomers.

Varying the Halogen: Replacing the chlorine atom with bromine or iodine would increase the reactivity of the electrophilic center, making the analog a more potent alkylating agent. This would be useful for reactions that are sluggish with the chloro-derivative.

These tailored analogs could serve as probes to study reaction mechanisms or as building blocks for materials with highly specific physical and chemical properties. For example, an analog with a longer alkyl chain on the amine might lead to polymers with enhanced solubility in nonpolar solvents, while an iodo-analog could be employed for more rapid and efficient surface modifications under milder conditions.

Q & A

Q. What are the established synthetic routes for 3-Chloro-2-methylpropyl(dimethyl)amine, and what reaction mechanisms govern its formation?

The primary synthesis involves the anti-Markovnikov addition of dimethylamine to methallyl chloride in the presence of anhydrous hydrogen chloride, yielding the hydrochloride salt (mp: 167–170°C). This method leverages the nucleophilic attack of dimethylamine on the less substituted alkene carbon of methallyl chloride, stabilized by the electron-donating methyl groups. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize byproducts like over-alkylated amines . For purity validation, follow pharmacopeial protocols for aliphatic amine quantification using GC with internal standards (e.g., 3-methyl-2-pentanone) and phase separation .

Q. Which analytical techniques are recommended for quantifying residual aliphatic amines in this compound samples?

Gas chromatography (GC) coupled with internal standard calibration is widely used. For example, the USP Procedure 3 employs 2 N hydrochloric acid extraction, phase separation with sodium hydroxide/isopropyl alcohol, and GC analysis of the upper organic layer. Key parameters include shaking time (1 min), centrifugation to separate layers, and use of sodium chloride to enhance phase partitioning. Cross-validate results with NMR or LC-MS to confirm specificity .

Advanced Research Questions

Q. How does the anti-Markovnikov addition in the synthesis of this compound influence its chemical reactivity in downstream applications?

The anti-Markovnikov regiochemistry positions the dimethylamino group on the less substituted carbon, creating a sterically hindered tertiary amine. This structure reduces nucleophilicity compared to primary/secondary amines but enhances stability in acidic conditions, making it suitable as a precursor for psychotropic drugs (e.g., levomepromazine). The chlorine atom on the adjacent carbon facilitates nucleophilic substitution reactions, enabling further functionalization in drug synthesis .

Q. What strategies can resolve discrepancies in reported physical properties (e.g., melting point) of this compound hydrochloride across literature sources?

Discrepancies in melting points (e.g., 167–170°C vs. broader ranges) may arise from impurities or polymorphic forms. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use recrystallization (e.g., ethanol/water mixtures) to isolate pure crystalline forms.

- Cross-reference with pharmacopeial standards (e.g., USP monographs) for validated purity thresholds .

Q. How is this compound utilized as an intermediate in psychotropic drug synthesis, and what structural modifications enhance bioactivity?

The compound serves as a key intermediate in phenothiazine-class drugs (e.g., alimemazine, trimipramine). Structural modifications include:

- Side-chain elongation : Adding ethyl or propyl groups to the dimethylamino moiety to modulate lipophilicity and blood-brain barrier penetration.

- Halogen substitution : Replacing the chlorine atom with fluorine to alter metabolic stability.

- Ring substitution : Introducing electron-withdrawing groups on aromatic rings to enhance receptor binding affinity. These modifications are guided by QSAR models and in vitro receptor binding assays .

Q. What mechanistic insights explain the regioselectivity of dimethylamine addition to methallyl chloride in the synthesis of this compound?

The anti-Markovnikov addition is driven by the stabilization of the transition state through hyperconjugation. The electron-rich dimethylamine attacks the less substituted alkene carbon of methallyl chloride, forming a carbocation intermediate stabilized by adjacent methyl groups. This contrasts with Markovnikov addition, where the carbocation would form on a more substituted but less stabilized position. Computational studies (DFT calculations) support this mechanistic pathway .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, HCl concentration) for yield and purity .

- Impurity Profiling : Employ LC-HRMS to detect trace byproducts like over-alkylated amines or hydrolysis products .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and shelf-life, critical for handling the hydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.